molecular formula C20H17ClN4O3 B2576554 I-BET762-Carbonsäure

I-BET762-Carbonsäure

Katalognummer: B2576554
Molekulargewicht: 396.8 g/mol
InChI-Schlüssel: VEIZLTSJCDOIBH-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-BET762-Carbonsäure, auch bekannt als Molibresib-Carbonsäure, ist ein Derivat von I-BET762. Es ist ein potenter Inhibitor von Bromodomänen- und extra-terminalen (BET)-Proteinen, die epigenetische Leser sind, die an der Regulation der Genexpression beteiligt sind. BET-Proteine erkennen acetylierte Lysinreste an Histonschwänzen und erleichtern die Interaktion zwischen Chromatin und der Transkriptionsmaschinerie. This compound hat sich als vielversprechend für die Behandlung verschiedener Krebsarten und entzündlicher Erkrankungen erwiesen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Benzylgruppe wird durch eine Reihe von aromatischen und heteroaromatischen Gruppen ersetzt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung von automatisierten Reaktoren und Reinigungssystemen zur Rationalisierung der Produktion .

Wissenschaftliche Forschungsanwendungen

I-BET762-Carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Bromodomänen von BET-Proteinen bindet und so deren Interaktion mit acetylierten Lysinresten an Histonschwänzen verhindert. Diese Hemmung stört die Rekrutierung der Transkriptionsmaschinerie an Chromatin, was zur Herunterregulierung der Genexpression führt. Zu den molekularen Zielstrukturen gehören BRD2, BRD3 und BRD4, die wichtige Regulatoren von Transkriptionsprozessen sind .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Modifikationen, die seine Bindungsaffinität und Selektivität für BET-Proteine erhöhen. Seine Carbonsäureeinheit ermöglicht Konjugationsreaktionen, was sie zu einem wertvollen Werkzeug bei der Synthese von PROTAC-Molekülen macht .

Wirkmechanismus

Target of Action

I-BET762 carboxylic acid primarily targets the Bromodomain and Extra-Terminal motif (BET) proteins . BET proteins are a class of proteins collectively called epigenetic “readers”. They play a crucial role in transducing signals encoded in post-translationally modified epigenetic marks . These proteins contain two consecutive bromodomains, which recognize the acetyllysine (Ac-K) residues in histone tails and mediate the protein-protein interactions between BET proteins and histones .

Mode of Action

The interaction of I-BET762 carboxylic acid with its targets involves mimicking the Ac-K residues in histone tails . This mimicry disrupts the protein-protein interactions between BET proteins and histones, leading to modulation of the functions of BET proteins . By inhibiting the interaction between BET bromodomains and Ac-K of histone tails, I-BET762 carboxylic acid has considerable therapeutic potential for the treatment of cancer, inflammatory diseases, and other medical conditions .

Biochemical Pathways

I-BET762 carboxylic acid affects the biochemical pathways by downregulating the gene expression induced by Lipopolysaccharides (LPS) . This leads to a decrease in the expression of LPS-induced cytokines and chemokines . Furthermore, I-BET762 carboxylic acid blocks the binding of BET proteins with acetylated histones, disrupting the formation of chromatin complexes essential for the expression of inflammatory genes .

Pharmacokinetics

It is noted that i-bet762 carboxylic acid has good physiochemical properties as an oral agent

Result of Action

The action of I-BET762 carboxylic acid results in the induction of cell cycle arrest in the G0/G1 phase, cell death, and suppression of cell proliferation and metastatic stem cell factors . It also upregulates the BH3-only protein Bim, which is related to chemotherapy resistance . This upregulation increases the cell death triggered by other chemotherapeutic agents in certain cells .

Action Environment

It is known that the compound is stable and has good pharmacological properties as an oral agent

Safety and Hazards

I-BET762 carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Zukünftige Richtungen

I-BET762 carboxylic acid has entered phase I/II clinical trials for the treatment of the aggressive NUT midline carcinoma and other cancers . It shows promise as a therapeutic approach for cancer treatment, inflammatory diseases, and other medical conditions .

Biochemische Analyse

Biochemical Properties

I-BET762 carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein that recognizes acetylated lysine residues on histone tails and regulates gene expression. The compound interacts with the bromodomains of BRD4, preventing it from binding to acetylated histones and thereby modulating the transcription of target genes . This interaction disrupts the recruitment of transcriptional machinery to chromatin, leading to changes in gene expression patterns. Additionally, I-BET762 carboxylic acid can be used to synthesize PROTAC molecules, which are designed to degrade target proteins through the ubiquitin-proteasome system .

Cellular Effects

I-BET762 carboxylic acid exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, I-BET762 carboxylic acid has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It also affects the expression of genes involved in cell survival, differentiation, and immune response. The compound’s impact on cell signaling pathways, such as the MYC oncogene pathway, further underscores its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of I-BET762 carboxylic acid involves its binding interactions with the bromodomains of BRD4. By occupying the acetyl-lysine binding pocket, the compound prevents BRD4 from recognizing and binding to acetylated histones . This inhibition disrupts the formation of transcriptional complexes and leads to changes in gene expression. Additionally, I-BET762 carboxylic acid can inhibit the recruitment of other transcriptional regulators, such as the Mediator complex, to chromatin, further modulating transcriptional activity . The compound’s ability to inhibit BRD4 also results in the downregulation of oncogenes and other genes critical for cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of I-BET762 carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that I-BET762 carboxylic acid remains stable under specific storage conditions, such as -20°C for up to two years . Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term exposure to I-BET762 carboxylic acid in in vitro and in vivo studies has demonstrated sustained inhibition of BRD4 activity, leading to prolonged changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of I-BET762 carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits BRD4 activity and modulates gene expression without causing significant toxicity . At higher doses, I-BET762 carboxylic acid may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

I-BET762 carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of I-BET762 carboxylic acid, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of I-BET762 carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on BRD4 . Transporters such as organic anion-transporting polypeptides (OATPs) and efflux pumps like P-glycoprotein (P-gp) may influence the intracellular concentration and distribution of I-BET762 carboxylic acid . These transport mechanisms are critical for determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

I-BET762 carboxylic acid is primarily localized in the nucleus, where it interacts with chromatin and inhibits BRD4 activity . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, nuclear localization signals (NLS) may facilitate the transport of I-BET762 carboxylic acid into the nucleus . Once inside the nucleus, the compound binds to bromodomains on histones, preventing BRD4 from recognizing acetylated lysine residues and modulating gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of I-BET762 carboxylic acid involves multiple steps, starting from commercially available starting materialsThe benzyl group is replaced with a series of aromatic and heteroaromatic groups .

Industrial Production Methods: Industrial production of I-BET762 carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline the production .

Analyse Chemischer Reaktionen

Reaktionstypen: I-BET762-Carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Halogenierungsmittel: Chlor, Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte aromatische Verbindungen, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: I-BET762 carboxylic acid is unique due to its specific modifications that enhance its binding affinity and selectivity for BET proteins. Its carboxylic acid moiety allows for conjugation reactions, making it a valuable tool in the synthesis of PROTAC molecules .

Eigenschaften

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZLTSJCDOIBH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.